molecular formula C7H16N2O2S B1320755 N-Methyl-1-(methylsulfonyl)piperidin-4-amine CAS No. 438585-61-6

N-Methyl-1-(methylsulfonyl)piperidin-4-amine

Cat. No. B1320755
M. Wt: 192.28 g/mol
InChI Key: VCBIBMMEIOUYBB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperidine derivatives often involves the treatment of substituted benzhydryl chlorides with piperidine followed by N-sulfonation with sulfonyl chlorides . Another approach includes the asymmetric cycloaddition reaction of N-sulfonylimines with enones or ynones to produce sulfamate-fused piperidin-4-ones . These methods demonstrate the versatility and adaptability of synthetic strategies to obtain various substituted piperidine derivatives, which could be applied to synthesize N-Methyl-1-(methylsulfonyl)piperidin-4-amine.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial for their biological activity. The structure-activity relationship studies indicate that the nature of substitutions on the piperidine ring and the sulfonyl group significantly influences the biological activity of these compounds . The electronic-topological approach has been used to investigate the relationship between chemical structure and biological activity, suggesting that specific molecular fragments contribute to the activity of these molecules .

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, including cycloaddition with organic azides to form sulfon(cyan)amides . The reactivity of these compounds is influenced by their molecular structure, which can be modified to enhance their chemical reactivity for specific applications, such as the synthesis of intermediates for pharmaceuticals.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as their solubility, melting point, and stability, are determined by their molecular structure. The presence of the sulfonyl group and other substituents can significantly affect these properties. The electronic properties, such as the highest occupied molecular orbital (EHOMO), dipole moment, and zero-point vibrational energy (SEZPE), are also important descriptors that can predict the activity of these molecules .

Scientific Research Applications

Polymerization Processes

N-Methyl-1-(methylsulfonyl)piperidin-4-amine plays a role in polymerization processes. Wang et al. (2005) explored Michael addition polymerizations of trifunctional amines, including similar amines, with diacrylamides. These polymerizations led to novel linear poly(amido amine)s containing secondary and tertiary amines in their backbones (Wang, Liu, Hu, Hong, & Pan, 2005).

Growth Hormone Secretagogue Analysis

In another study, Compound 1 N-[1(R) — [(1,2-dihydro-1-methylsulfonylspiro[3H-indole-3,4′-piperidin]-1′-yl)carbonyl]-2-(phenylmethyloxy)ethyl]-2-amino-2-methylpropanamide, a growth hormone secretagogue, was examined. Qin (2002) analyzed its ESI/MS and MS/MS data, providing insights into drug analysis and molecular behavior (Qin, 2002).

Synthesis of β-Methylsulfonylated N-Heterocycles

He et al. (2020) developed an efficient synthesis method for β-methylsulfonylated N-heterocycles. This method involved FeCl3-catalyzed dehydrogenation and methylsulfonylation of cyclic amines, showcasing advancements in heterocyclic compound synthesis (He, Yang, Liu, Zhang, & Fan, 2020).

Antimicrobial Activity

Vinaya et al. (2009) investigated the antimicrobial activity of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives. These compounds showed significant antimicrobial activities against bacterial and fungal pathogens, indicating potential applications in agricultural science (Vinaya, Kavitha, Kumar, Prasad, Chandrappa, Deepak, Swamy, Umesha, & Rangappa, 2009).

Mechanism of DNA Strand Breakage

Mattes, Hartley, and Kohn (1986) explored the mechanism of DNA strand breakage by piperidine at sites of N7-alkylguanines. Their findings are vital in understanding DNA damage and sequencing methodologies (Mattes, Hartley, & Kohn, 1986).

properties

IUPAC Name

N-methyl-1-methylsulfonylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2S/c1-8-7-3-5-9(6-4-7)12(2,10)11/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCBIBMMEIOUYBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCN(CC1)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201258955
Record name N-Methyl-1-(methylsulfonyl)-4-piperidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201258955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-1-(methylsulfonyl)piperidin-4-amine

CAS RN

438585-61-6
Record name N-Methyl-1-(methylsulfonyl)-4-piperidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=438585-61-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-1-(methylsulfonyl)-4-piperidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201258955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-Methylsuylfonyl-4-piperidone (40.00 g, 0.226 mol), CH3CN (240 ml) and 40% CH3NH2 (20.4 ml, 0.263 mol) were added to a round bottom flask, and the mixture was stirred at room temperature for 1 hour. To another round bottom flask, NaBH(OAc)3 (60.00 g, 0.283 mol) and 120 ml of CH3CN were added. This solution was stirred at −10° C., to which the first mixture (derived from 1-methylsulfonyl-4-piperidone) was added slowly via an additional funnel. After the addition, the reaction was allowed to warm to room temperature and stirred overnight. The reaction mixture was concentarted to a small volume, to which 1N aq. NaOH (282 ml) was added. This resulting solution was extracted with CH2Cl2 (3×500 ml) followed by extraction with toluene until no product remained in the extraction solution. The combined organic layers were dried over Na2SO4. After filtration, the solution was concentrated in vacuo to give the product (29.0 g, 63%). 1H NMR (CDCl3) δ 3.66 (m, 2H), 2.84 (m, 2H), 2.76 (s, 3H), 2.52 (m, 1H), 2.42 (s, 3H), 1.96 (m, 2H), 1.45 (m, 2H). MS m/e 193 (M+H)+.
[Compound]
Name
1-Methylsuylfonyl-4-piperidone
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
20.4 mL
Type
reactant
Reaction Step One
Name
Quantity
240 mL
Type
solvent
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step Two
Name
Quantity
120 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
282 mL
Type
reactant
Reaction Step Four
Yield
63%

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